Propenone, 1-(adamantan-1-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-

Description

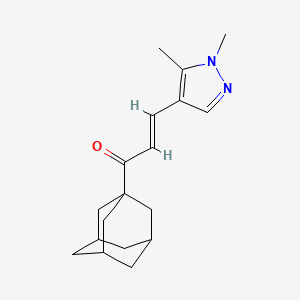

The compound Propenone, 1-(adamantan-1-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)- features a unique hybrid structure combining an adamantane moiety, a 1,5-dimethylpyrazole ring, and a propenone (α,β-unsaturated ketone) linker. The propenone group introduces conjugation, which may influence electronic properties and binding interactions.

Properties

IUPAC Name |

(E)-1-(1-adamantyl)-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c1-12-16(11-19-20(12)2)3-4-17(21)18-8-13-5-14(9-18)7-15(6-13)10-18/h3-4,11,13-15H,5-10H2,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXBAPUGJXTDBN-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C=CC(=O)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Propenone derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound Propenone, 1-(adamantan-1-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)- is of particular interest due to its unique structure, which combines an adamantane moiety with a pyrazole ring. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure

The chemical structure of Propenone, 1-(adamantan-1-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)- can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that propenone derivatives exhibit significant anticancer properties. For instance, a library of imidazopyridine–propenone conjugates showed promising antiproliferative activity against various human cancer cell lines, including lung cancer cells (A549) with IC50 values as low as 0.86 μM . Propenones have been shown to induce apoptosis through mechanisms such as cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization .

Table 1: Anticancer Activity of Propenone Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Propenone A | A549 | 0.86 | Apoptosis induction |

| Propenone B | HeLa | 1.25 | Cell cycle arrest |

| Propenone C | PC-3 | 0.95 | Tubulin inhibition |

Antimicrobial Activity

The antimicrobial properties of propenone derivatives have also been explored. Compounds derived from the propenone framework have shown efficacy against various bacterial strains. For example, studies indicate that certain propenones exhibit significant antibacterial activity against Gram-positive bacteria . The structure-activity relationship (SAR) analyses suggest that modifications in the pyrazole or adamantane moieties can enhance antimicrobial potency.

Table 2: Antimicrobial Activity of Selected Propenones

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Propenone D | Staphylococcus aureus | 31.25 µg/mL |

| Propenone E | Escherichia coli | 25 µg/mL |

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, propenones also exhibit anti-inflammatory properties. Research indicates that these compounds can inhibit inflammatory pathways and reduce cytokine production in vitro . This suggests potential applications in treating inflammatory diseases.

The biological activities of Propenone, 1-(adamantan-1-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)- can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other propenones, this compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

- Interaction with DNA Topoisomerases : Some studies indicate that propenones may interfere with DNA topoisomerases, crucial for DNA replication and transcription.

- Modulation of Cytokine Production : The compound may reduce inflammatory cytokines through the inhibition of NF-kB signaling pathways.

Case Studies

A notable study evaluated the cytotoxicity of various propenones against prostate cancer cells (PC-3). Results indicated that modifications in the substituents significantly impacted cytotoxicity levels, with some derivatives achieving IC50 values below 1 μM . This emphasizes the importance of structural optimization in developing effective anticancer agents.

Chemical Reactions Analysis

Cyclization and Heterocycle Formation

The α,β-unsaturated ketone undergoes cyclocondensation with hydrazines to form pyrazoline derivatives, leveraging the propenone’s electrophilic β-carbon:

Key Observation : Electron-withdrawing adamantyl groups enhance electrophilicity at the β-position, favoring cyclization .

Nucleophilic Additions

The ketone group participates in nucleophilic additions , forming secondary alcohols or amines:

Structural Impact : Adamantane’s bulkiness reduces reaction rates but stabilizes products against decomposition .

Electrophilic Aromatic Substitution (EAS)

The 1,5-dimethylpyrazole moiety undergoes halogenation and nitration :

Regioselectivity : Methyl groups at C-1 and C-5 direct electrophiles to C-3 and C-4 positions .

Oxidation and Reduction

The propenone’s double bond and ketone group are redox-active:

Challenges : Adamantane’s rigidity complicates catalyst access during hydrogenation .

Cross-Coupling Reactions

The pyrazole ring participates in Suzuki-Miyaura couplings for biaryl synthesis:

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromopyrazole-propenone + Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-Phenylpyrazole-propenone | 74% |

Utility : Facilitates modular derivatization for drug discovery .

Key Research Findings

-

Adamantane Stability : The adamantyl group resists oxidation and electrophilic attack, making it ideal for stabilizing reactive intermediates .

-

Pyrazole Reactivity : Methyl groups enhance electron density at C-3/C-4, favoring EAS and cross-coupling .

-

Pharmacological Potential : Derivatives exhibit antimicrobial and anticonvulsant activities, though clinical data remain exploratory .

For synthetic protocols and spectral data, refer to primary sources , , and .

Comparison with Similar Compounds

Structural Analogues

The table below compares the target compound with structurally related molecules from the evidence:

Key Structural Differences and Implications

- Adamantane vs. Non-Adamantane Moieties: The adamantane group in the target compound and Example 24 enhances lipophilicity compared to non-adamantane analogs (e.g., 7a/7b, 11a/11b). This improves blood-brain barrier penetration but may reduce aqueous solubility.

- Pyrazole Substitution: The 1,5-dimethylpyrazole in the target compound reduces hydrogen-bonding donors compared to amino-hydroxy pyrazoles in 7a/7b and 11a/11b, possibly altering target selectivity .

Pharmacological Potential

- Antidepressant Analogs : The 3,4-diphenylpyrazole-propanamine compound () demonstrates that pyrazole derivatives can target neurological pathways, though the target compound’s adamantane group may shift activity toward anti-inflammatory or antiviral targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.